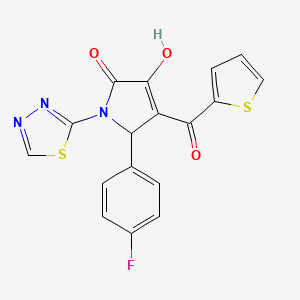
2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one is a useful research compound. Its molecular formula is C17H10FN3O3S2 and its molecular weight is 387.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to consolidate findings on its biological activity, including anticancer and antimicrobial properties, and provide a comprehensive overview based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H10FN3O3S2, with a molecular weight of 387.4 g/mol. It features a complex structure that includes a thiadiazole ring, which is known for its biological significance.
Recent studies indicate that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. The mechanism is thought to involve inhibition of key enzymes related to cancer cell proliferation. For instance, the compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer), showing promising results:
- MCF-7 Cells : An IC50 value of approximately 23.29 µM was reported after 48 hours of exposure.
- LoVo Cells : An IC50 value of about 2.44 µM was noted, indicating higher sensitivity compared to MCF-7 cells .
Case Studies
- Daphnia Magna Toxicity Evaluation : In a study evaluating toxicity using Daphnia magna as a model organism, the compound demonstrated low toxicity while maintaining significant anticancer activity. This suggests its potential as a lead compound in drug development .
- Inhibition of Enzymatic Activity : The compound has also been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The presence of the thiadiazole ring enhances this inhibition, contributing to its anticancer efficacy .
Antimicrobial Activity
The compound has shown notable antimicrobial activity against various bacterial strains. Structure-activity relationship (SAR) studies reveal that modifications to the thiadiazole ring can enhance activity:
- In Vitro Studies : Compounds with free amino groups at specific positions exhibited moderate to excellent inhibitory activity against tested microbial strains.
- Comparative Analysis : Substituting certain groups on the thiadiazole scaffold resulted in variations in potency, with some derivatives achieving comparable effectiveness to established antibiotics .
Data Tables
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3S2/c18-10-5-3-9(4-6-10)13-12(14(22)11-2-1-7-25-11)15(23)16(24)21(13)17-20-19-8-26-17/h1-8,13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGBXCWJQPANRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NN=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














